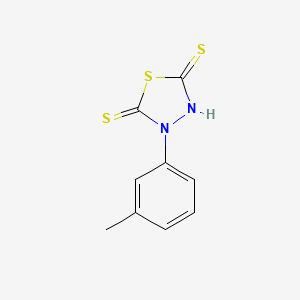
3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the thiadiazolidine family, which has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and Nrf2 pathways. It has also been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can modulate various biochemical and physiological processes. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it can increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This compound has also been shown to reduce oxidative stress and lipid peroxidation, which are associated with various pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione in lab experiments is its high purity and stability. It can be easily synthesized using a simple method and is readily available. Moreover, it has been shown to have low toxicity and can be used in various in vitro and in vivo models. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can improve cognitive function and protect against neuronal damage. Moreover, it has been reported to have anti-amyloidogenic properties, which can prevent the formation of amyloid plaques in the brain. Another area of interest is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been reported to sensitize cancer cells to chemotherapy and radiotherapy. In conclusion, 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is a promising compound that has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various pathological conditions.
Synthesemethoden
The synthesis of 3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione involves the reaction of 3-methylbenzylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide, which oxidizes the sulfur atom to form the desired compound. This method has been reported to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAAMGYKAIXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)SC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

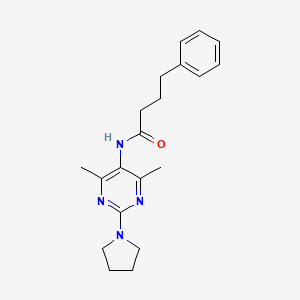
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2868834.png)
![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
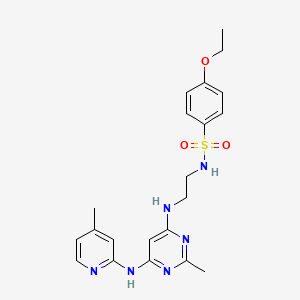
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
![4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2868840.png)
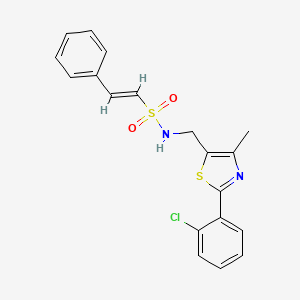
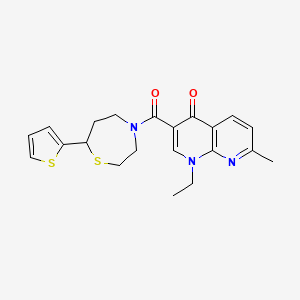
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
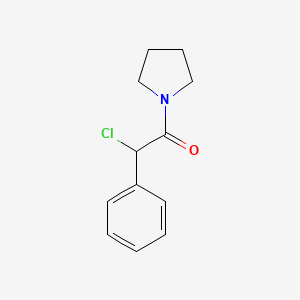
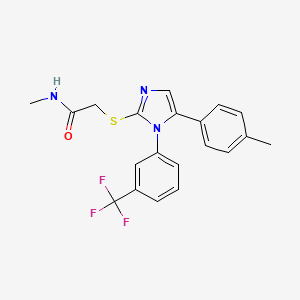
![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)